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Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2982772 is a potent, selective, and orally bioavailable small molecule inhibitor of

Receptor-Interacting Protein Kinase 1 (RIPK1). As a key mediator of cellular necrosis

(necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a

range of immune-mediated inflammatory diseases. GSK2982772 binds to an allosteric pocket

of the RIPK1 kinase domain, effectively blocking its catalytic activity. This technical guide

provides a comprehensive overview of the chemical structure, properties, mechanism of action,

and key experimental data related to GSK2982772.

Chemical Structure and Properties
GSK2982772 is a synthetic organic compound belonging to the benzoxazepinone class.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

5-benzyl-N-[(3S)-5-methyl-4-

oxo-2,3-dihydro-1,5-

benzoxazepin-3-yl]-1H-1,2,4-

triazole-3-carboxamide

[1][2]

CAS Number 1622848-92-3 [2][3]

Molecular Formula C₂₀H₁₉N₅O₃ [2][3]

Molecular Weight 377.40 g/mol [2][3]

SMILES

CN1C2=CC=CC=C2OC--

INVALID-LINK--

NC(=O)C3=NNC(=N3)CC4=C

C=CC=C4

[2]

Appearance Solid powder [3]

Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway
GSK2982772 functions as a highly selective inhibitor of the kinase activity of RIPK1.[4] RIPK1

is a crucial signaling node that regulates multiple cellular pathways, including necroptosis,

apoptosis, and inflammatory responses. The binding of GSK2982772 to an allosteric site on

the RIPK1 kinase domain prevents the conformational changes required for its activation,

thereby inhibiting downstream signaling.[5]

The primary signaling pathway modulated by GSK2982772 is the necroptosis pathway.

Necroptosis is a form of programmed cell death that is initiated by various stimuli, including

tumor necrosis factor (TNF). In this pathway, the kinase activity of RIPK1 is essential for the

formation of the necrosome, a protein complex that also includes RIPK3 and mixed lineage

kinase domain-like pseudokinase (MLKL). The activation of this complex leads to membrane

disruption and cell death. By inhibiting RIPK1, GSK2982772 prevents the formation of the

active necrosome and subsequent cell death.
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Below is a diagram illustrating the RIPK1 signaling pathway and the point of intervention by

GSK2982772.
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Caption: RIPK1 signaling pathway leading to necroptosis and inhibition by GSK2982772.

Quantitative Data
In Vitro Potency

Target Assay IC₅₀ (nM)

Human RIPK1 Kinase Assay 16

Monkey RIPK1 Kinase Assay 20

Data sourced from MedchemExpress.

Pharmacokinetics in Healthy Volunteers (Single
Ascending Dose)
A Phase I study (NCT02302404) evaluated the safety, tolerability, and pharmacokinetics of

single ascending oral doses of GSK2982772 in healthy male volunteers.[5]
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Dose Cmax (ng/mL) Tmax (hr) AUC₀₋∞ (ng*h/mL)

10 mg 108 1.5 496

40 mg 436 2.0 2250

120 mg 1240 2.5 7610

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋∞: Area under the

plasma concentration-time curve from time zero to infinity. Data are geometric means.

Pharmacokinetics in Healthy Volunteers (Repeat Dose)
The same Phase I study also investigated repeat oral doses of GSK2982772.[5]

Dose Regimen Cmax,ss (ng/mL) Trough,ss (ng/mL)
AUC₀₋₂₄,ss
(ng*h/mL)

20 mg QD 169 1.3 764

60 mg BID 684 45.3 3680

120 mg BID 1480 134 8630

Cmax,ss: Steady-state maximum plasma concentration; Trough,ss: Steady-state trough plasma

concentration; AUC₀₋₂₄,ss: Steady-state area under the plasma concentration-time curve over

a 24-hour interval; QD: Once daily; BID: Twice daily. Data are geometric means.

Target Engagement in Healthy Volunteers
The Phase I study also assessed RIPK1 target engagement in whole blood.[5]

Dose Regimen Mean Target Engagement over 24h (%)

60 mg BID >90

120 mg BID >90

Experimental Protocols
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RIPK1 Kinase Assay (In Vitro)
This protocol describes a typical biochemical assay to determine the in vitro potency of

GSK2982772 against RIPK1.
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Caption: Workflow for an in vitro RIPK1 kinase assay.
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Methodology:

Plate Preparation: A 384-well plate is prepared with assay buffer.

Enzyme Addition: Recombinant human RIPK1 enzyme is added to each well.

Inhibitor Addition: Serial dilutions of GSK2982772 (typically in DMSO) are added to the wells.

Control wells receive DMSO only.

Reaction Initiation: A mixture of a suitable substrate (e.g., a peptide substrate) and ATP is

added to initiate the kinase reaction.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined

period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

Reaction Termination: The reaction is stopped by the addition of a solution containing a

chelating agent (e.g., EDTA) to sequester Mg²⁺ ions, which are essential for kinase activity.

Signal Detection: The amount of phosphorylated substrate is quantified. This can be

achieved using various methods, such as mobility shift assays or antibody-based detection

(e.g., ELISA) with a phospho-specific antibody.

Data Analysis: The signal is converted to percent inhibition relative to the control wells. The

IC₅₀ value is determined by fitting the concentration-response data to a four-parameter

logistic equation.

Pharmacokinetic Analysis by HPLC-Tandem Mass
Spectrometry
Methodology:

Sample Preparation: Plasma or blood samples are subjected to protein precipitation to

remove larger molecules. This is typically done by adding a solvent like acetonitrile, followed

by centrifugation to pellet the precipitated proteins.

Chromatographic Separation: The supernatant containing GSK2982772 is injected into a

high-performance liquid chromatography (HPLC) system. The compound is separated from
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other matrix components on a reverse-phase C18 column using a gradient of mobile phases,

typically water and acetonitrile with a small amount of an acid (e.g., formic acid) to improve

peak shape.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer. GSK2982772 is ionized, typically using electrospray ionization (ESI). The

precursor ion corresponding to the protonated molecule ([M+H]⁺) of GSK2982772 is

selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific

product ions are monitored in the second mass analyzer. This process, known as multiple

reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.

Quantification: The peak area of the product ion is proportional to the concentration of

GSK2982772 in the sample. A calibration curve is constructed using standards of known

concentrations to determine the concentration in the unknown samples.

Target Engagement Immunoassay
Methodology:

Principle: This assay is a competitive immunoassay that measures the binding of

GSK2982772 to RIPK1 in a biological sample (e.g., whole blood lysate).[5] It utilizes two

antibodies: one that binds to a region of RIPK1 that is blocked by GSK2982772
(conformation-specific antibody) and another that binds to a region that is not affected by

drug binding (total RIPK1 antibody).

Assay Procedure:

Lysates from whole blood samples are prepared.

The lysates are added to two separate wells of a microtiter plate coated with a capture

antibody for RIPK1.

In one well, the conformation-specific detection antibody is added. In the other well, the

total RIPK1 detection antibody is added.

After incubation and washing steps, a labeled secondary antibody is added to detect the

bound detection antibodies.
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The signal from each well is measured.

Calculation of Target Engagement: The percent target engagement is calculated from the

ratio of the signal from the conformation-specific antibody to the signal from the total RIPK1

antibody, relative to a baseline (pre-dose) sample. A lower signal from the conformation-

specific antibody indicates higher target engagement by GSK2982772.

Conclusion
GSK2982772 is a well-characterized, potent, and selective inhibitor of RIPK1 with a clear

mechanism of action. The available clinical data in healthy volunteers and patient populations

demonstrate its ability to engage its target and modulate downstream inflammatory pathways.

This technical guide provides a foundational understanding of the key chemical, biological, and

experimental aspects of GSK2982772, which will be valuable for researchers and drug

development professionals working in the field of inflammatory diseases. Further investigation

into the clinical efficacy and safety of GSK2982772 in various disease contexts is ongoing.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b607817#the-chemical-structure-and-properties-of-
gsk2982772]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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